(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one
CAS No.: 896819-65-1
Cat. No.: VC7208894
Molecular Formula: C19H19NO3
Molecular Weight: 309.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896819-65-1 |
|---|---|
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.365 |
| IUPAC Name | (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C19H19NO3/c1-12-6-4-5-7-13(12)10-17-18(22)14-8-9-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10- |
| Standard InChI Key | PCQSBAQWHVMLIY-YVLHZVERSA-N |
| SMILES | CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Introduction
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class of molecules. Benzofurans are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed exploration of the compound's structure, synthesis, biological activities, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
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Formation of the Benzofuran Core: Starting from o-hydroxyacetophenone derivatives reacting with chloroacetone under basic conditions.
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Functionalization: Introduction of the dimethylaminomethyl group through alkylation using formaldehyde and dimethylamine.
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Addition of Benzylidene Moiety: Condensation with 2-methylbenzaldehyde under acidic or basic catalysis to achieve the (Z)-configuration.
Reaction Scheme Overview:
Biological Activities
Benzofuran derivatives are widely studied for their biological activities, and this compound is no exception.
4.1 Antimicrobial Activity
Studies on related benzofurans suggest significant antimicrobial properties against Gram-positive bacteria and fungi. For example:
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MIC values for similar compounds range from 16 to 200 µg/mL against pathogens like Staphylococcus aureus and Candida albicans .
4.2 Anticancer Activity
Benzofurans with amino substitutions often exhibit cytotoxicity against cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The presence of a hydroxyl group enhances hydrogen bonding interactions with biological targets, improving efficacy .
4.3 Anti-inflammatory Potential
The hydroxyl and amino groups in the structure are hypothesized to inhibit pro-inflammatory mediators like IL-6, based on structure-activity relationship (SAR) studies of similar compounds .
Potential Applications
The compound's diverse functional groups make it a candidate for various applications:
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Pharmaceuticals: Development of antimicrobial or anticancer drugs.
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Agriculture: Potential use as an antifungal agent for crop protection.
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Chemical Probes: Studying enzyme interactions due to its complex structure.
Challenges and Future Directions
While promising, challenges include:
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Limited solubility in aqueous media, requiring formulation optimization.
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Potential cytotoxicity toward non-target cells, necessitating further selectivity studies.
Future research should focus on:
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Enhancing bioavailability through prodrug approaches.
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Conducting in vivo studies to validate therapeutic potential.
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